1-Ethyl-3-methylimidazolium Iodide
Overview
Description
1-Ethyl-3-methylimidazolium iodide is an ionic liquid with the chemical formula C6H11IN2. It is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium Iodide (EMImI) is an ionic liquid . Its primary targets are the metal surfaces where it is applied . It is used in the development of electric double-layer capacitors (EDLCs) based on 1-ethyl-3-methylimidazolium tetrafluoroborate (EMImBF4) .
Mode of Action
EMImI interacts with its targets by adsorbing onto the metal surface . This interaction is primarily through physical adsorption . When EMImI is added to EMImBF4, it increases its capacitance . Additionally, EMImI reacts with aluminum chloride to form 1-ethyl-3-methylimidazolium halogenoaluminate ionic liquid, [emim]I– (AlCl3)x, which is an excellent solvent for Friedel–Crafts acylation of ferrocene .
Biochemical Pathways
The biochemical pathways affected by EMImI are primarily related to its role as a solvent in chemical reactions . For instance, in the Friedel–Crafts acylation of ferrocene, EMImI facilitates the reaction by providing a conducive environment for the reaction to occur .
Pharmacokinetics
Its solubility in water and other solvents influences its distribution and availability in the system .
Result of Action
The primary result of EMImI’s action is the increased capacitance when it is added to EMImBF4, which is beneficial in the development of EDLCs . In addition, its reaction with aluminum chloride forms an ionic liquid that acts as an effective solvent for certain chemical reactions .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium iodide plays a crucial role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes like lysozyme, promoting their fibrillization . The nature of these interactions often involves ionic coordination between the cationic and anionic components of the compound and the biomolecules, leading to enhanced stability and activity of the enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the addition of this compound to cell cultures has been shown to promote the formation of amyloid fibrils in lysozyme, indicating its impact on protein aggregation and cellular stress responses . This compound also affects the electrochemical processes within cells, altering the stability and function of cellular membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form ionic bonds with proteins and enzymes, leading to changes in their conformation and activity. Additionally, this compound can inhibit or activate enzymes by altering their active sites, thereby influencing biochemical pathways . The changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can lead to the formation of by-products that may affect cellular function . Long-term studies have shown that the presence of this compound can lead to gradual changes in cellular metabolism and gene expression, indicating its potential for both short-term and long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance enzyme activity and stabilize proteins, while at high doses, it may exhibit toxic effects . Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired biochemical effects without causing adverse reactions . High doses can lead to cellular toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . It can enhance the activity of certain metabolic enzymes, leading to increased production of specific metabolites. Additionally, this compound can affect the overall metabolic balance within cells, altering the levels of key biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ionic nature, allowing it to interact with various cellular structures and membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these compartments, influencing cellular processes at a more localized level .
Preparation Methods
1-Ethyl-3-methylimidazolium iodide can be synthesized by reacting methylimidazole with iodoethane. The reaction typically occurs under controlled conditions to ensure high purity and yield. The general reaction is as follows: [ \text{C}_4\text{H}_6\text{N}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}6\text{H}{11}\text{IN}_2 ] This method is commonly used in both laboratory and industrial settings .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can react with aluminum chloride to form 1-ethyl-3-methylimidazolium halogenoaluminate ionic liquid, which is an excellent solvent for Friedel-Crafts acylation reactions.
Electrochemical Reactions: It is used in the development of electric double-layer capacitors (EDLCs) due to its ability to increase capacitance when added to 1-ethyl-3-methylimidazolium tetrafluoroborate.
Scientific Research Applications
1-Ethyl-3-methylimidazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions, including Friedel-Crafts acylation.
Biology: Its ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and enzymes.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to dissolve a wide range of substances.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium iodide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium iodide: Similar in structure but with a butyl group instead of an ethyl group, leading to different physical properties and applications.
1-Methyl-3-propylimidazolium iodide: Another similar compound with a propyl group, used in different industrial applications.
1-Ethyl-3-methylimidazolium chloride: Similar ionic liquid but with chloride instead of iodide, affecting its solubility and reactivity.
This compound stands out due to its specific ionic interactions and stability, making it a preferred choice in certain applications.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCDTXBZKMPBB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049281 | |
Record name | 1-Ethyl-3-methylimidazolium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35935-34-3 | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35935-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.